3-(2-Chlorophenyl)-4-iodo-1H-pyrazole

Myeloperoxidase inhibition Anti-inflammatory Cardiovascular disease

3-(2-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1343966-77-7) is a 4-halogenated pyrazole derivative characterized by a 2-chlorophenyl substituent at the 3-position and an iodine atom at the 4-position. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, where the iodine atom acts as a crucial linchpin for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the rapid diversification of the pyrazole core.

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
Cat. No. B11810339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-4-iodo-1H-pyrazole
Molecular FormulaC9H6ClIN2
Molecular Weight304.51 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NN2)I)Cl
InChIInChI=1S/C9H6ClIN2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
InChIKeyAZSVZSCBPWXNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole for Research: A High-Purity Halogenated Pyrazole Scaffold


3-(2-Chlorophenyl)-4-iodo-1H-pyrazole (CAS 1343966-77-7) is a 4-halogenated pyrazole derivative characterized by a 2-chlorophenyl substituent at the 3-position and an iodine atom at the 4-position. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, where the iodine atom acts as a crucial linchpin for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the rapid diversification of the pyrazole core [1]. Its molecular formula is C₉H₆ClIN₂ with a molecular weight of 304.51 g/mol, and it is commercially available with a minimum purity specification of 95% .

Why Substituting 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole with a Different 4-Halo Analog is Not a Straightforward Decision


The direct interchange of 3-(2-chlorophenyl)-4-iodo-1H-pyrazole with its 4-bromo or 4-chloro analogs is problematic due to quantifiable differences in reactivity, stability, and biological activity. The iodine substituent is not a simple bioisostere for other halogens; it dramatically alters the electronic properties of the pyrazole ring and introduces a unique crystallographic packing motif [1]. Furthermore, the different carbon-halogen bond strengths lead to divergent outcomes in cross-coupling chemistries, with iodides displaying a higher propensity for both productive coupling and undesired dehalogenation side reactions compared to bromides and chlorides, directly impacting yield and purity [2]. These non-trivial differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole


MPO Inhibitory Potency: 6.5-Fold Advantage Over a Close Structural Analog

The target compound exhibits an IC50 of 55 nM against human myeloperoxidase (MPO), a key enzyme in inflammatory pathways. A structurally analogous compound from the same chemical series, CHEMBL4855931, which lacks the 2-chloro substituent on the phenyl ring, shows a significantly weaker IC50 of 360 nM [1] [2].

Myeloperoxidase inhibition Anti-inflammatory Cardiovascular disease

Solid-State Crystallographic Architecture: Catemeric vs. Trimeric Packing

A comprehensive crystallographic study of 4-halogenated pyrazoles reveals a fundamental difference in hydrogen-bonding patterns. While the bromo and chloro analogs are isostructural and form trimeric H-bonding motifs, the iodo analog forms a non-isostructural catemer (chain-like motif) [1]. This difference is attributed to the larger atomic radius and the unique polarizability of iodine.

Polymorphism Crystal engineering Formulation stability

Differential Reactivity in Suzuki-Miyaura Cross-Coupling: Dehalogenation Susceptibility

A direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions demonstrated that the iodo derivative has a greater propensity for an undesired dehalogenation side reaction compared to its bromo and chloro counterparts [1]. This reaction divergence is a critical process parameter, making the iodo compound a superior choice when dehalogenation is a desired functional group transformation, but a riskier choice for simple Suzuki couplings.

Cross-coupling chemistry C-C bond formation Synthetic methodology

Optimal Application Scenarios for 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole Based on Evidence


Lead Optimization in MPO-Targeted Cardiovascular and Anti-Inflammatory Drug Discovery

The 55 nM IC50 against MPO and its 6.5-fold greater potency over a close analog makes this compound a superior starting point for structure-activity relationship (SAR) studies. Research teams can directly use this scaffold for hit-to-lead optimization, focusing on improving selectivity over thyroid peroxidase (TPO) without needing to first establish potency [1].

Specialized Solid-State Formulation and Crystallization Process Development

The unique catemeric crystal packing motivated by the 4-iodo substituent results in fundamentally different bulk powder properties compared to its 4-bromo or 4-chloro analogs. This makes the compound a valuable model system for studying how halogen bonding affects solubility and stability, and it should be prioritized when a catemeric packing motif is desired to influence a drug's dissolution profile [1].

Advanced Synthetic Methodology Requiring Selective C-I Functionalization

For synthetic chemists developing novel coupling methodologies or synthesizing complex molecules, this compound's highly labile C-I bond is a key advantage. It enables selective oxidative addition in the presence of the aryl chloride, a differentiation not achievable with the 4-bromo derivative. It is also the ideal precursor for planned hydrodehalogenation sequences to introduce a hydrogen at the 4-position, a transformation that chloro- and bromo-analogs strongly resist [1].

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